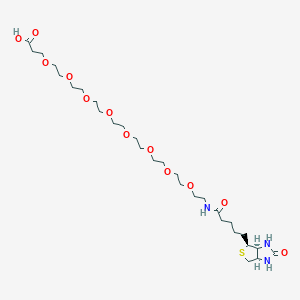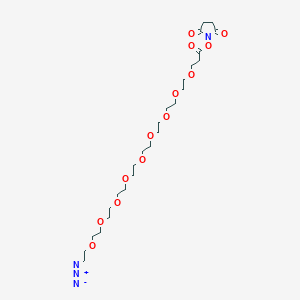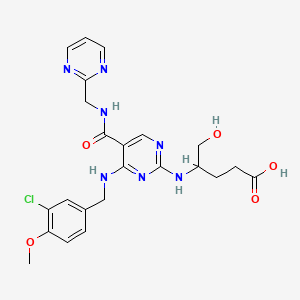
Biotin-PEG8-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biotin-PEG8-acid is a heterobiofunctional biotin PEG derivative containing a carboxylic acid group. The hydrophilic PEG spacer arm imparts water solubility that is transferred to the biotinylated molecule. PEG Linkers may be useful in the development of antibody drug conjugates.
Applications De Recherche Scientifique
Polymer Synthesis and Surface Engineering : Biotin-PEG copolymers, such as PLA-PEG-biotin, have been synthesized and characterized for their ability to create biomimetic surfaces through biomolecular interactions between biotin and avidin. This approach is useful in surface engineering applications and demonstrates the polymer's structural integrity and biotin binding capabilities (Salem et al., 2001).
Biosensors and Diagnostic Applications : Biotin-PEG-linked gold nanoparticle probes have been developed for the simultaneous detection of proteins and nucleic acids, indicating a promising direction for high-sensitivity diagnostic assays in medical research (Scott et al., 2017).
Enhanced Gene Delivery : Research has shown that biotin-PEG can enhance in vitro gene expression. For example, biotin-triggered release of PEG-avidin from biotinylated polyethylenimine was found to significantly increase gene expression in various cell lines (Xiong et al., 2007).
Cell-Surface Functionalization for Tissue Engineering : Biotin-PEG copolymers have been used to functionalize cell surfaces. This technique involves using biotin–avidin interactions to self-assemble biological-cell–synthetic-microparticle hybrids, which is significant for tissue engineering and advanced drug delivery (Krishnamachari et al., 2008).
Drug Delivery Systems : Biotin-PEG constructs have been employed in "SMART" drug delivery systems. These systems exhibit pH-responsive behavior for targeted pharmaceutical carriers, showcasing the versatility of biotin-PEG in nanocarrier design (Sawant et al., 2006).
Cancer Therapeutics : The compound has been used in creating multifunctional biotin-PEG-b-PLL based polymeric micelles for targeted intracellular drug delivery, specifically aimed at cancer treatment (Chen et al., 2015).
Propriétés
Formule moléculaire |
C29H53N3O12S |
|---|---|
Poids moléculaire |
667.81 |
Nom IUPAC |
29-oxo-33-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4,7,10,13,16,19,22,25-octaoxa-28-azatritriacontanoic acid |
InChI |
InChI=1S/C29H53N3O12S/c33-26(4-2-1-3-25-28-24(23-45-25)31-29(36)32-28)30-6-8-38-10-12-40-14-16-42-18-20-44-22-21-43-19-17-41-15-13-39-11-9-37-7-5-27(34)35/h24-25,28H,1-23H2,(H,30,33)(H,34,35)(H2,31,32,36)/t24-,25-,28-/m0/s1 |
Clé InChI |
MPJWZTARMHIZLN-VBOOUTDYSA-N |
SMILES |
O=C1N[C@@]2([H])CS[C@@H](CCCCC(NCCOCCOCCOCCOCCOCCOCCOCCOCCC(O)=O)=O)[C@@]2([H])N1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Biotin-PEG8-acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(5S)-5-(4-chlorophenyl)-N-[4-(4-fluorophenoxy)phenyl]-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide](/img/structure/B1192259.png)
![(5S)-N-[2-(4-fluorophenoxy)pyrimidin-5-yl]-5-(4-fluorophenyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide](/img/structure/B1192263.png)
